molecular formula C18H17FN4O4 B2522359 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-fluorophenyl)acetamide CAS No. 941942-71-8

2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-fluorophenyl)acetamide

Cat. No. B2522359
CAS RN: 941942-71-8
M. Wt: 372.356
InChI Key: FETJHSDGMWARTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C18H17FN4O4 and its molecular weight is 372.356. The purity is usually 95%.
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Scientific Research Applications

Potential Applications in Drug Development

Compounds with similar structures have been explored for their therapeutic potential in treating various diseases. The presence of a dihydropyrido[2,3-d]pyrimidin-3(4H)-yl moiety suggests that the compound could be of interest in the development of drugs targeting specific enzymes or receptors. For instance, pyrimidine derivatives have been studied for their antimalarial, antibacterial, and antiviral properties. Thus, this compound might have applications in the research for new treatments against infectious diseases or conditions requiring modulation of specific cellular pathways.

Role in Enzyme Inhibition Studies

The detailed structure of this compound suggests it could serve as a potent inhibitor for specific enzymes involved in disease pathogenesis. Enzymes like dihydropyrimidine dehydrogenase (DPD) are crucial in the metabolism of chemotherapeutic agents like 5-fluorouracil. Studies on DPD inhibition have shown to be significant in reducing toxicity and enhancing the efficacy of fluoropyrimidine-based chemotherapy (Milano et al., 1999). Investigating this compound's interaction with similar metabolic or signaling enzymes could yield new insights into mitigating adverse drug reactions or improving therapeutic outcomes.

Investigation into Receptor Binding Affinities

The compound's structure, featuring a fluorophenyl group, suggests potential activity within the central nervous system (CNS) or other systems where fluorinated compounds are known to have significant biological activities. Research into compounds with similar structures has provided insights into developing new drugs that target specific receptors in the brain, potentially treating psychiatric or neurodegenerative disorders. Understanding how 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-fluorophenyl)acetamide interacts with various receptors could help in designing new therapeutic agents.

Application in Pharmacokinetic and Pharmacodynamic Modeling

The unique structure of this compound also suggests potential use in pharmacokinetic and pharmacodynamic (PK/PD) studies. By analyzing how the compound is metabolized, distributed, and excreted, as well as its mechanism of action, researchers can gain valuable insights into the design of more effective and safer drugs. For example, the modulation of oral fluoropyrimidine S-1, which combines a 5-fluorouracil prodrug with inhibitors of its catabolism, has been shown to enhance the therapeutic index of 5-FU administered orally (Chu et al., 2004). Similar studies on the compound could provide insights into optimizing drug delivery systems or formulations.

properties

IUPAC Name

2-(5-ethoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-(3-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O4/c1-3-27-13-7-8-20-16-15(13)17(25)23(18(26)22(16)2)10-14(24)21-12-6-4-5-11(19)9-12/h4-9H,3,10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FETJHSDGMWARTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC(=O)NC3=CC(=CC=C3)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.